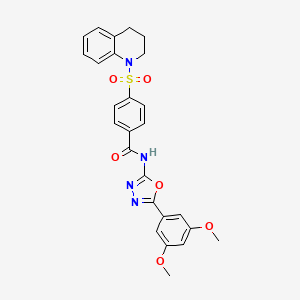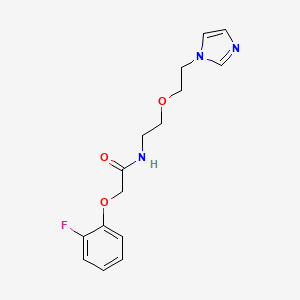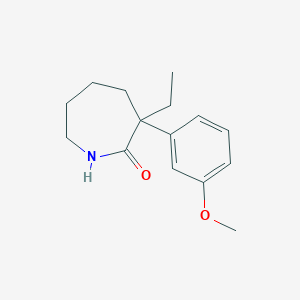![molecular formula C24H20ClN5O4 B2802175 Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate CAS No. 887467-14-3](/img/no-structure.png)
Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C24H20ClN5O4 and its molecular weight is 477.91. The purity is usually 95%.
BenchChem offers high-quality Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those containing imidazolino[1,2-h]purin derivatives, are of interest due to their broad range of biological activities. For instance, the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems has been explored through multi-step synthesis processes, highlighting the utility of purine derivatives in generating diverse heterocyclic structures with potential pharmacological applications (Hesek & Rybár, 1994).
Novel Ligands for Receptor Studies
Compounds structurally related to imidazolino purines have been investigated for their affinity towards human adenosine receptors. Modifications on the imidazoline ring of such compounds have shown to significantly affect their binding affinities, suggesting their potential as molecular tools for studying receptor pharmacology and as lead compounds for drug development (Ozola et al., 2003).
Antioxidant and Anti-inflammatory Properties
Derivatives of theophylline, a closely related purine compound, have been synthesized and their antioxidant and anti-inflammatory properties evaluated. These studies indicate that specific substitutions on the purine ring can enhance biological activities, offering a basis for the development of novel therapeutic agents (Кorobko et al., 2018).
Cyclization Reactions and Synthetic Methodologies
Research on the synthesis of complex heterocyclic systems often involves the cyclization of precursor molecules. Studies on the intermolecular cyclization of alkenes and active methylene compounds in the presence of transition metal catalysts contribute to the understanding of novel synthetic routes for the preparation of intricate heterocyclic compounds (Ouyang et al., 1997).
Applications in Material Science
Heterocyclic compounds with imidazolino purine structures have also been explored for their potential applications in material science, including as ligands in catalytic processes and in the development of nonlinear optical materials. Such applications underscore the versatility of these compounds beyond biological contexts (Zhu et al., 2007).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate involves the condensation of 4-chlorophenylacetic acid with 1,7-dimethylxanthine to form 8-(4-chlorophenyl)-1,7-dimethylxanthine. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate, which is subsequently converted to the target compound by reaction with phenylmagnesium bromide followed by acid hydrolysis.", "Starting Materials": [ "4-chlorophenylacetic acid", "1,7-dimethylxanthine", "ethyl chloroacetate", "phenylmagnesium bromide" ], "Reaction": [ "Condensation of 4-chlorophenylacetic acid with 1,7-dimethylxanthine in the presence of a coupling reagent such as EDC or DCC to form 8-(4-chlorophenyl)-1,7-dimethylxanthine.", "Reaction of 8-(4-chlorophenyl)-1,7-dimethylxanthine with ethyl chloroacetate in the presence of a base such as potassium carbonate to form ethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate.", "Reaction of ethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate with phenylmagnesium bromide in the presence of a catalyst such as copper iodide to form the corresponding Grignard reagent.", "Acid hydrolysis of the Grignard reagent to form Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate." ] } | |
CAS番号 |
887467-14-3 |
分子式 |
C24H20ClN5O4 |
分子量 |
477.91 |
IUPAC名 |
benzyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H20ClN5O4/c1-15-12-28-20-21(26-23(28)30(15)18-10-8-17(25)9-11-18)27(2)24(33)29(22(20)32)13-19(31)34-14-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3 |
InChIキー |
DEBYSDIZLCBAOI-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[cd]indol-2-amine](/img/structure/B2802092.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2802093.png)
![2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride](/img/structure/B2802094.png)


![(2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B2802101.png)
![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2802102.png)




![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2802107.png)
![1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2802108.png)
![3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide](/img/structure/B2802109.png)